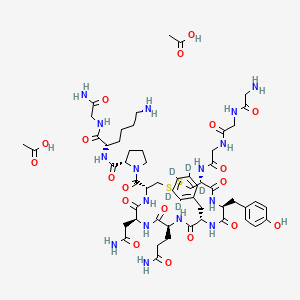

Terlipressin-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

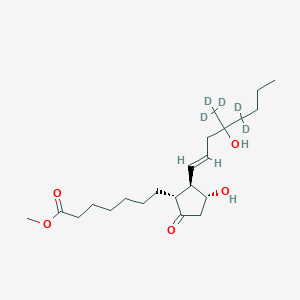

Terlipressin-d5 is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is a prodrug of lypressin, or lysine vasopressin, and is used primarily to treat bleeding caused by esophageal varices and hepatorenal syndrome . This compound has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin .

Métodos De Preparación

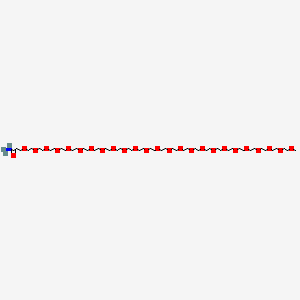

The synthesis of Terlipressin-d5 involves several steps, including the formation of a 12-membered cyclic amino acid peptide structure. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for purification . The industrial production methods for this compound are aligned with ICH Q2 (R2) guidelines, emphasizing accuracy, simplicity, rapidity, and robustness . The process includes the use of acetonitrile and orthophosphoric acid as solvents, with a flow rate of 1 ml/min and detection at 216 nm .

Análisis De Reacciones Químicas

Terlipressin-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, and orthophosphoric acid . The major products formed from these reactions are typically the active metabolite, lysine vasopressin, and other related peptides . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Aplicaciones Científicas De Investigación

Terlipressin-d5 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and purification techniques . In biology and medicine, this compound is used to treat hepatorenal syndrome and esophageal varices . It has also been investigated for its potential use in various shock states and conditions with diminished vasomotor tone . In the pharmaceutical industry, this compound is used to develop and validate stability-indicating methods for injectable dosage forms .

Mecanismo De Acción

Terlipressin-d5 acts as a vasopressin receptor agonist, primarily targeting the V1 receptor in splanchnic vessels . This leads to vasoconstriction, reducing portal inflow and pressure . The compound is pharmacologically active but also acts as a prodrug for lypressin, which exerts its effects by causing vasoconstriction in shock and other conditions associated with vasodilation . The exact mechanism of action is not fully understood, but it is known to increase mean arterial pressure and systemic vascular resistance .

Comparación Con Compuestos Similares

Terlipressin-d5 is often compared to other vasopressin analogues such as somatostatin and octreotide . While somatostatin and its analogues reduce blood flow and pressure in the portal vein and varices, they have less continuous effect on blood pressure compared to this compound . This compound is unique in its longer half-life and increased selectivity for the V1 receptor, making it more effective in treating conditions like hepatorenal syndrome and esophageal varices . Other similar compounds include desmopressin and norepinephrine, which are used for different therapeutic purposes but share some pharmacological properties with this compound .

Propiedades

Fórmula molecular |

C56H82N16O19S2 |

|---|---|

Peso molecular |

1352.5 g/mol |

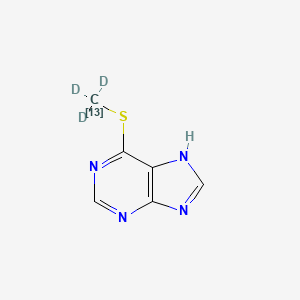

Nombre IUPAC |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1/i1D,2D,3D,7D,8D;; |

Clave InChI |

WNFVFDPQEHRNTC-KFEHQBTJSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H].CC(=O)O.CC(=O)O |

SMILES canónico |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)